4-Bromo-3-hydroxy-1,8-naphthalic anhydride

Catalog No.
S14674361
CAS No.
M.F
C12H5BrO4
M. Wt
293.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-hydroxy-1,8-naphthalic anhydride

Product Name

4-Bromo-3-hydroxy-1,8-naphthalic anhydride

IUPAC Name

8-bromo-7-hydroxy-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione

Molecular Formula

C12H5BrO4

Molecular Weight

293.07 g/mol

InChI

InChI=1S/C12H5BrO4/c13-10-5-2-1-3-6-9(5)7(4-8(10)14)12(16)17-11(6)15/h1-4,14H

InChI Key

FQPVCVIUYORTOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)OC(=O)C3=CC(=C2Br)O

4-Bromo-3-hydroxy-1,8-naphthalic anhydride is a highly specialized, bifunctional building block used extensively in the synthesis of advanced fluorescent probes, functional polymers, and security materials [1]. Unlike standard naphthalic anhydrides, this compound features three distinct reactive sites: an anhydride moiety for imidation, a highly reactive 4-bromo group for nucleophilic aromatic substitution (SNAr), and a 3-hydroxyl group that enables etherification, esterification, or photophysical modulation [2]. This structural triad allows chemists to construct complex, multi-responsive naphthalimide architectures with tailored intramolecular charge transfer (ICT) or excited-state intramolecular proton transfer (ESIPT) properties, making it a critical procurement target for laboratories developing next-generation optical sensors and anti-counterfeiting inks [3].

Research Fit

Orthogonal Derivatization
4‑Br for cross‑coupling; 3‑OH for esterification or etherification without protection.
Favorable Photophysics
4‑substituted naphthalic anhydrides reported to show higher fluorescence quantum yield.

Attempting to substitute 4-bromo-3-hydroxy-1,8-naphthalic anhydride with the more common 4-bromo-1,8-naphthalic anhydride fundamentally limits downstream synthetic capabilities, as the lack of the 3-hydroxyl group prevents orthogonal dual-functionalization of the naphthalene core and eliminates the possibility of ESIPT-driven emission profiles [1]. Conversely, using 3-hydroxy-1,8-naphthalic anhydride as a starting material requires in-house electrophilic bromination—a process that necessitates handling highly toxic molecular bromine in hazardous solvents (e.g., dioxane or carbon tetrachloride) at reflux for extended periods, leading to significant safety risks, heavy halogenated waste streams, and variable batch-to-batch yields [2]. For procurement teams, purchasing the pre-functionalized 4-bromo-3-hydroxy scaffold is the only reliable way to ensure immediate access to dual-handle reactivity while bypassing the severe processability and safety bottlenecks associated with in-house halogenation [3].

Substitution Risk

Missing orthogonal handle Mono‑functional analogs (Br‑only or OH‑only) require extra protection/deprotection steps, reducing synthetic efficiency.
Fluorescence quantum yield penalty 3‑substituted naphthalic anhydride series may yield dimmer fluorophores compared to 4‑substituted series (class‑level evidence).

Orthogonal Dual-Functionalization Capability

The primary procurement advantage of 4-bromo-3-hydroxy-1,8-naphthalic anhydride is its capacity for orthogonal dual-functionalization on the aromatic core. While the standard comparator, 4-bromo-1,8-naphthalic anhydride, provides only 1 functional handle (the 4-Br position) for SNAr modifications, the target compound provides 2 independent handles (the 4-Br and the 3-OH) [1]. This 100% increase in functionalization density allows chemists to independently tune the electron-donating and electron-withdrawing properties of the resulting naphthalimide, or to attach a recognition moiety at the 3-position while installing a fluorophore-modulating amine at the 4-position [2].

Evidence DimensionAromatic core functional handles for downstream derivatization
Target Compound Data2 independent handles (4-bromo for SNAr, 3-hydroxyl for etherification/esterification)
Comparator Or Baseline4-bromo-1,8-naphthalic anhydride (1 handle: 4-bromo only)
Quantified Difference100% increase in functionalization sites on the naphthalene core
ConditionsStandard organic synthesis conditions for naphthalimide derivatization

Procuring this bifunctional precursor eliminates the need for complex, multi-step ortho-metalation or harsh hydroxylation protocols, directly accelerating the synthesis of highly substituted fluorescent sensors.

4‑ vs 3‑series ΦF
Class‑level
4‑substituted series reported higher fluorescence quantum yield than 3‑substituted series.
Supports 4‑position for brighter fluorophores
Quantitative ΦF values not publicly extractable; validate under target conditions.

Elimination of Hazardous In-House Bromination

Utilizing commercially available 4-bromo-3-hydroxy-1,8-naphthalic anhydride drastically improves laboratory safety and processability compared to synthesizing it in-house from 3-hydroxy-1,8-naphthalic anhydride. The baseline in-house synthesis requires the addition of approximately 2.6 equivalents of highly toxic molecular bromine in dioxane, followed by 2.5 hours of reflux and extensive aqueous trituration [1]. By procuring the pre-brominated compound, facilities eliminate 100% of the handling of liquid bromine and the generation of associated halogenated solvent waste, while also avoiding the yield-limiting purification steps required to separate regioisomers [1].

Evidence DimensionToxic reagent handling and halogenated waste generation
Target Compound Data0 equivalents of molecular bromine handled; ready-to-use building block
Comparator Or BaselineIn-house synthesis from 3-hydroxy-1,8-naphthalic anhydride (requires ~2.6 eq. Br2 and generates toxic dioxane/halogenated waste)
Quantified Difference100% reduction in molecular bromine handling and associated hazardous waste streams
ConditionsStandard laboratory-scale bromination protocol (reflux in dioxane)

Purchasing the pre-functionalized compound is a critical processability decision that reduces environmental health and safety (EHS) liabilities and ensures consistent purity for downstream manufacturing.

Synthetic Yield
Reported
58%
Cu₂O‑mediated route reported higher regiocontrol
Traditional direct bromination yields significantly less.

Multi-Wavelength Emission for Anti-Counterfeiting Inks

The inclusion of the 3-hydroxyl group adjacent to the 4-position fundamentally alters the photophysics of derived naphthalimides, enabling applications that are impossible with standard 4-amino derivatives. For example, when 4-bromo-3-hydroxy-1,8-naphthalic anhydride is used to modify biopolymers like chitosan, the resulting composite materials (e.g., CSNAR inks) exhibit complex multi-wavelength emission profiles, such as bright yellow fluorescence under 365 nm UV and distinct red/yellowish-orange emissions under specific excitations [1]. Standard naphthalimides derived from 4-bromo-1,8-naphthalic anhydride typically exhibit single-band green emission with narrower Stokes shifts (~50-70 nm) and cannot replicate this complex, multi-level optical signature required for advanced anti-counterfeiting [2].

Evidence DimensionComplexity of emission profile for anti-counterfeiting
Target Compound DataEnables multi-wavelength (yellow/red/orange) excitation-dependent emission in composite inks
Comparator Or BaselineStandard 4-amino naphthalimides (single-band emission, typically green, narrow Stokes shift)
Quantified DifferenceTransition from a single-band emission profile to a highly secure, multi-wavelength excitation-dependent optical signature
ConditionsSolid-state ink films evaluated under varying UV excitation wavelengths (e.g., 365 nm)

For materials scientists developing high-security authentication products, this compound is strictly required to achieve the complex optical properties that deter forgery.

Conjugate Stability
Head‑to‑head
BHNA‑chitosan conjugate selected over 3‑OH analog; reported excellent photo/thermal stability.
Supports water‑based security ink development
CSNA shows yellow fluorescence under 365 nm; low cytotoxicity.
Imidation Efficiency
Class‑level
73.7–95.8%
Ultrasound‑assisted, 10–30 min vs. conventional hours
Supports high‑throughput naphthalimide synthesis
Yields reported for related 4‑bromo anhydrides; class proxy.
Ink Components
Head‑to‑head
CSNA ink: 2 components; conventional: ≥4 components
Reported simplified, zero‑VOC security ink formulation
Dual‑level authentication at 365 nm and 402 nm.

Ratiometric and ESIPT-Based Fluorescent Probes

Because it provides two orthogonal reactive sites (3-OH and 4-Br), this compound is the premier starting material for developing complex ratiometric sensors. Chemists can utilize the 3-hydroxyl group to induce Excited-State Intramolecular Proton Transfer (ESIPT) or attach specific analyte-recognition moieties, while independently tuning the fluorophore's electronics via SNAr at the 4-position [1].

Multi-Level Anti-Counterfeiting Security Inks

Directly leveraging its distinct photophysical properties, this anhydride is used to covalently modify biopolymers (such as chitosan) to produce advanced security inks. These materials exhibit highly specific, excitation-dependent emission profiles (e.g., shifting from yellow to red/orange) that are exceptionally difficult for counterfeiters to replicate using standard commercial dyes [2].

Scalable Production of Functionalized Polymers

For industrial R&D focused on smart materials, procuring this pre-brominated, pre-hydroxylated building block eliminates the need for hazardous in-house halogenation [3]. It allows for the safe, reproducible integration of environmentally sensitive naphthalimide fluorophores directly into polymer backbones via standard imidation and subsequent cross-linking or functionalization.

Application Fit

Application
Selection Property
Validation Focus
Naphthalimide fluorophore design
Orthogonal bromine (4) and hydroxyl (3) handles
Reported higher ΦF for 4‑substituted series
Water‑based security ink
Single‑component chitosan conjugate binder/fluorophore
Thermal stability and UV authentication levels
Rapid naphthalimide library synthesis
Compatibility with ultrasound‑assisted imidation
Reported high yields (method context)
Chitosan biopolymer modification
Green imidation in dilute acetic acid
Thermal stability during curing and low cytotoxicity

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

291.93712 g/mol

Monoisotopic Mass

291.93712 g/mol

Heavy Atom Count

17

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